Cas no 88982-39-2 ((prop-2-en-1-yl)boronic acid)

(prop-2-en-1-yl)boronic acid 化学的及び物理的性質

名前と識別子

-

- Prop-2-enylboronic Acid

- 2-Propen-1-yl-boronic pound inverted question markacid

- trans-propenylboronic acid

- CTK7I2653

- (E)-1-prop-1-enyl(dihydroxy)borane

- trans-1-propen-1-ylboronic acid

- (1E)-prop-1-en-1-ylboronic acid

- trans-(1-propen-1-yl)boronic acid

- A838428

- AG-A-95359

- trans-propenyl dihydroxy borane

- CIS-ALLYLBORONIC ACID

- (E)-propenylboronic acid

- PubChem24067

- ALLYL BORONICACID

- 2-propen-1-yl-boronic acid

- (prop-2-en-1-yl)boronic acid

- AKOS013013704

- DB-023654

- EN300-148363

- allylboronic acid

- Boronic acid, 2-propenyl-

- DTXSID30451546

- DTXCID20402365

- QGLVEAGMVUQOJP-UHFFFAOYSA-N

- Prop-2-en-1-ylboronic acid

- allylboronicacid

- 88982-39-2

-

- MDL: MFCD03094944

- インチ: InChI=1S/C3H7BO2/c1-2-3-4(5)6/h2,5-6H,1,3H2

- InChIKey: QGLVEAGMVUQOJP-UHFFFAOYSA-N

- ほほえんだ: B(CC=C)(O)O

計算された属性

- せいみつぶんしりょう: 86.0539096Da

- どういたいしつりょう: 86.0539096Da

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 6

- 回転可能化学結合数: 2

- 複雑さ: 44.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 40.5Ų

(prop-2-en-1-yl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-148363-5.0g |

(prop-2-en-1-yl)boronic acid |

88982-39-2 | 5g |

$535.0 | 2023-05-23 | ||

| eNovation Chemicals LLC | D589766-5g |

(prop-2-en-1-yl)boronic acid |

88982-39-2 | 98% | 5g |

$195 | 2023-05-16 | |

| Enamine | EN300-148363-0.5g |

(prop-2-en-1-yl)boronic acid |

88982-39-2 | 0.5g |

$177.0 | 2023-05-23 | ||

| eNovation Chemicals LLC | D589766-1g |

(prop-2-en-1-yl)boronic acid |

88982-39-2 | 98% | 1g |

$165 | 2023-05-16 | |

| Enamine | EN300-148363-100mg |

(prop-2-en-1-yl)boronic acid |

88982-39-2 | 100mg |

$376.0 | 2023-09-28 | ||

| Enamine | EN300-148363-2500mg |

(prop-2-en-1-yl)boronic acid |

88982-39-2 | 2500mg |

$838.0 | 2023-09-28 | ||

| Enamine | EN300-148363-10000mg |

(prop-2-en-1-yl)boronic acid |

88982-39-2 | 10000mg |

$1839.0 | 2023-09-28 | ||

| Enamine | EN300-148363-250mg |

(prop-2-en-1-yl)boronic acid |

88982-39-2 | 250mg |

$393.0 | 2023-09-28 | ||

| eNovation Chemicals LLC | D589766-25g |

(prop-2-en-1-yl)boronic acid |

88982-39-2 | 98% | 25g |

$195 | 2024-08-03 | |

| Enamine | EN300-148363-10.0g |

(prop-2-en-1-yl)boronic acid |

88982-39-2 | 10g |

$793.0 | 2023-05-23 |

(prop-2-en-1-yl)boronic acid 関連文献

-

Hannes Leicht,Steffen Huber,Inigo G?ttker-Schnetmann,Stefan Mecking Polym. Chem. 2016 7 7195

-

Akanksha Babbar,Pokhriyal Yamini,Mohammad Saleem,Dongari Yadagiri Org. Biomol. Chem. 2023 21 7062

-

Ganesh Karan,Samrat Sahu,Modhu Sudan Maji Chem. Commun. 2021 57 5274

-

Zhi-Pei Zhang,Nan Dong,Xin Li Chem. Commun. 2017 53 1301

-

Rauful Alam,Arindam Das,Genping Huang,Lars Eriksson,Fahmi Himo,Kálmán J. Szabó Chem. Sci. 2014 5 2732

-

Samrat Sahu,Ganesh Karan,Lisa Roy,Modhu Sudan Maji Chem. Sci. 2022 13 2355

-

Jian Zhao,Sybrand J. T. Jonker,Denise N. Meyer,G?ran Schulz,C. Duc Tran,Lars Eriksson,Kálmán J. Szabó Chem. Sci. 2018 9 3305

-

Sybrand J. T. Jonker,Colin Diner,G?ran Schulz,Hiroaki Iwamoto,Lars Eriksson,Kálmán J. Szabó Chem. Commun. 2018 54 12852

-

Qiao-Yu Zhang,Yang Wang,Shi-Jun Li,Yanyan Wang,Donghui Wei Catal. Sci. Technol. 2022 12 947

-

Rauful Alam,Arindam Das,Genping Huang,Lars Eriksson,Fahmi Himo,Kálmán J. Szabó Chem. Sci. 2014 5 2732

(prop-2-en-1-yl)boronic acidに関する追加情報

Introduction to (prop-2-en-1-yl)boronic Acid (CAS No. 88982-39-2)

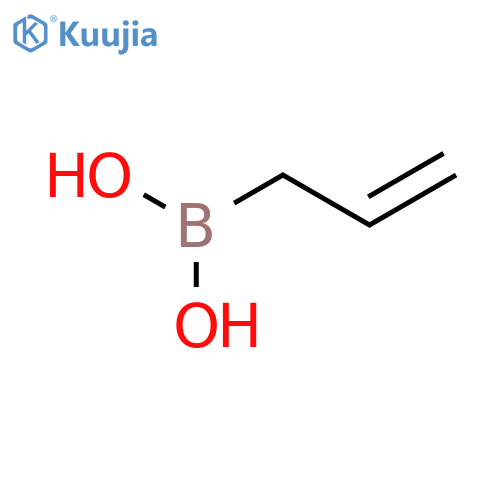

(prop-2-en-1-yl)boronic acid, with the chemical formula C₄H₆O₂ and CAS number 88982-39-2, is a significant compound in the field of organic synthesis and pharmaceutical development. This boronic acid derivative is widely recognized for its utility in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry. The compound's unique structure, featuring an allyl group attached to a boronic acid moiety, makes it a versatile intermediate in the construction of complex molecular frameworks.

The relevance of (prop-2-en-1-yl)boronic acid is underscored by its extensive application in the pharmaceutical industry, particularly in the synthesis of biologically active molecules. Boronic acids are known for their ability to form stable complexes with diols, a property that has been exploited in various drug discovery and development processes. Recent advancements in medicinal chemistry have highlighted the role of boronic acid derivatives in the design of novel therapeutic agents, including inhibitors and probes for enzymatic targets.

In recent years, the use of (prop-2-en-1-yl)boronic acid has seen a surge due to its participation in cutting-edge research involving metal-catalyzed reactions. The Suzuki-Miyaura coupling reaction, which relies on boronic acids as key reagents, has been instrumental in the development of novel heterocyclic compounds. These compounds are of particular interest in drug discovery due to their potential to interact with biological targets in unique ways. For instance, studies have demonstrated the efficacy of allylboronic acids in generating complex cyclic structures that mimic natural products, which are often potent pharmacophores.

One of the most compelling aspects of (prop-2-en-1-yl)boronic acid is its role in enabling the synthesis of chiral molecules. The presence of a stereogenic center adjacent to the boronic acid group allows for the preparation of enantiomerically pure compounds, which are crucial for many pharmaceutical applications. The ability to selectively functionalize one face of the allyl group has opened new avenues for asymmetric synthesis, a field that continues to evolve with each new discovery.

The compound's stability under various reaction conditions also makes it an attractive choice for industrial applications. Unlike some other boronic acids that may decompose under harsh conditions, (prop-2-en-1-yl)boronic acid remains robust, allowing for scalable synthesis and purification processes. This stability is particularly important in large-scale pharmaceutical manufacturing, where consistency and yield are critical factors.

Recent research has also explored the use of (prop-2-en-1-yl)boronic acid in polymer chemistry. Boron-containing polymers have gained attention for their unique properties, such as thermal stability and biodegradability. The incorporation of allylboronic acid into polymer backbones has led to materials with enhanced functionalities, making them suitable for applications ranging from coatings to biomedical devices.

The environmental impact of using (prop-2-en-1-yl)boronic acid has also been a focus of study. Efforts have been made to develop greener synthetic routes that minimize waste and reduce energy consumption. These initiatives align with broader trends in sustainable chemistry, where the goal is to develop processes that are both efficient and environmentally friendly.

In conclusion, (prop-2-en-1-yl)boronic acid (CAS No. 88982-39-2) is a multifaceted compound with significant implications across multiple scientific disciplines. Its role in organic synthesis, pharmaceutical development, and materials science underscores its importance as a building block for innovative research and industrial applications. As the field continues to advance, it is likely that new applications and uses for this versatile boronic acid derivative will emerge, further solidifying its place as a cornerstone of modern chemistry.

88982-39-2 ((prop-2-en-1-yl)boronic acid) 関連製品

- 59514-47-5(PHOSPHONIUM, OCTADECYLTRIPHENYL-)

- 391861-28-2(1-Piperidinecarboxamide, N-benzoyl-N-phenyl-)

- 1341628-35-0(2-(3,5-dimethylcyclohexyl)oxyacetic acid)

- 882055-36-9(Benzothiazole, 2-bromo-5-chloro-6-fluoro-)

- 1592281-85-0({spiro3.5nonan-1-yl}hydrazine)

- 2060034-91-3(ethyl 5-benzyl-octahydrofuro3,2-cpyridine-3a-carboxylate)

- 2171410-63-0((2S)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-hydroxypropanoic acid)

- 1482166-28-8(2-{1-(5-chlorothiophen-2-yl)ethylamino}propane-1,3-diol)

- 53483-73-1(N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide)

- 2141429-62-9(3-(2-ethyl-4-methyl-1H-imidazol-1-yl)-1-methyl-1H-pyrazole-4-carbaldehyde)